N-[5-(1-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]propanamide
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Description
The compound is a complex organic molecule with several functional groups. It contains a propanamide group, a pyridazinyl group, and a chlorophenyl group. Propanamide is a type of amide, which are typically polar and can participate in hydrogen bonding . The pyridazinyl group is a type of heterocyclic compound, which often have unique chemical properties. The chlorophenyl group is a type of aromatic compound, which are typically stable and can participate in π-π stacking interactions.
Molecular Structure Analysis
The molecule likely has a complex 3D structure due to the presence of the heterocyclic pyridazinyl group. The planarity and conjugation of the amide and chlorophenyl groups could also contribute to the overall structure .Chemical Reactions Analysis
Amides can participate in a variety of reactions. They can be hydrolyzed to form carboxylic acids and amines. They can also undergo reactions like the Hoffman rearrangement . The chlorophenyl group could potentially undergo further electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
Amides generally have high boiling points and are soluble in water if they have five or fewer carbon atoms . The presence of the chlorophenyl group could potentially increase the lipophilicity of the compound, affecting its solubility in different solvents.Future Directions
The future directions for this compound would likely depend on its intended use or biological activity. If it has therapeutic potential, future research could involve further pharmacological testing, optimization of the compound for increased activity or decreased side effects, and eventually clinical trials .
Properties
IUPAC Name |
N-[5-[1-[2-(3-chloroanilino)-2-oxoethyl]-6-oxopyridazin-3-yl]-2-methylphenyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O3/c1-3-20(28)25-19-11-15(8-7-14(19)2)18-9-10-22(30)27(26-18)13-21(29)24-17-6-4-5-16(23)12-17/h4-12H,3,13H2,1-2H3,(H,24,29)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAEINGZPFPUZRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=CC(=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC(=CC=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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